molecular formula C23H25N3O2S B11460666 N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11460666
M. Wt: 407.5 g/mol
InChI Key: VTECBEVIXHLCGP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes an indene moiety, a quinazoline core, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Quinazoline Core: The quinazoline core is often constructed via the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazoline intermediate with thiourea or related sulfur-containing reagents.

    Attachment of the Carboxamide Group: The final step involves the coupling of the quinazoline derivative with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, sulfonates, nucleophiles like amines, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.

    Indene Derivatives: Compounds containing indene moieties, such as indomethacin, which is used as an anti-inflammatory drug.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its combination of structural features, including the indene moiety, quinazoline core, and sulfanylidene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H25N3O2S/c1-2-3-4-12-26-22(28)19-11-9-17(14-20(19)25-23(26)29)21(27)24-18-10-8-15-6-5-7-16(15)13-18/h8-11,13-14H,2-7,12H2,1H3,(H,24,27)(H,25,29)

InChI Key

VTECBEVIXHLCGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCC4)C=C3)NC1=S

Origin of Product

United States

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